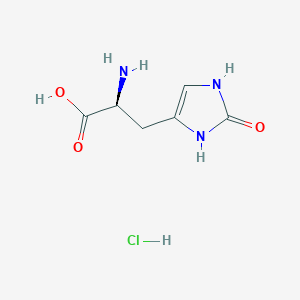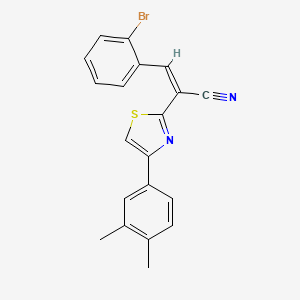
(Z)-3-(2-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15BrN2S and its molecular weight is 395.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoluminescence and Optical Applications
Compounds similar to "(Z)-3-(2-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile" have been studied for their photoluminescence characteristics. For example, novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, related in structure, have been synthesized and analyzed for their UV–vis absorption and photoluminescent spectra. These compounds emit green fluorescence in both solid state and CH2Cl2 solution under UV irradiation, demonstrating potential applications in optoelectronic devices and materials science due to their good thermal stability and distinctive fluorescence properties (Xu, Yu, & Yu, 2012).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of compounds containing acrylonitrile and thiazole groups, akin to the compound , have been reported. Research in this area focuses on developing synthetic methodologies and understanding the structural aspects of such compounds through techniques like X-ray diffraction analysis. This research paves the way for the synthesis of novel compounds with potential applications in material science and pharmaceuticals (Frolov et al., 2005).
Optoelectronic and Nonlinear Optical Properties
Designed and synthesized thiophene dyes, including structures similar to the target compound, have demonstrated significant nonlinear absorption and optical limiting behavior. These properties are crucial for the development of materials that can protect human eyes and optical sensors, as well as stabilize light sources in optical communications. The optoelectronic and nonlinear optical properties of these compounds, investigated using various spectroscopic methods and density functional theory calculations, highlight their potential in photonic applications (Anandan et al., 2018).
Applications in Heterocyclic Synthesis
The compound and its derivatives have applications in the synthesis of heterocyclic compounds, which are of significant interest in pharmaceutical research. For instance, the synthesis of piperidine-based 1,3-thiazole derivatives showcases the utility of such acrylonitrile and thiazolyl compounds in creating bioactive molecules with potential anti-arrhythmic properties (Abdel‐Aziz et al., 2009).
Fungicidal Activity
Research into thiazole derivatives prepared from related bromo-phenyl compounds has shown promising fungicidal activity. This line of research involves the synthesis and characterization of novel compounds for potential agricultural applications, demonstrating the broad applicability of such chemical structures in addressing practical challenges (Bashandy, Abdelall, & El-Morsy, 2008).
Propiedades
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2S/c1-13-7-8-16(9-14(13)2)19-12-24-20(23-19)17(11-22)10-15-5-3-4-6-18(15)21/h3-10,12H,1-2H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBXBVXSAKPVOS-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
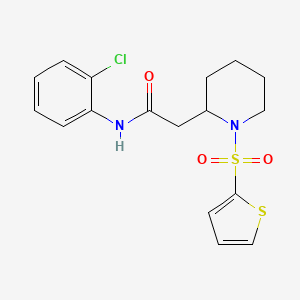
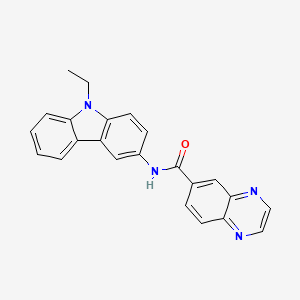
![N-(3,5-difluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2470728.png)
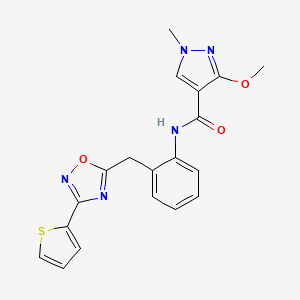
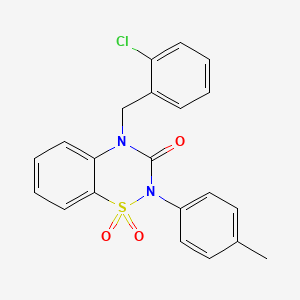
![N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide](/img/no-structure.png)

![2-Fluoro-4-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2470737.png)

![Ethyl 3-oxo-4-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470741.png)
![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2470742.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2470744.png)
